molecular formula C6H5N3O2 B8132302 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid

Cat. No.: B8132302
M. Wt: 151.12 g/mol
InChI Key: QMINMNRMUSQXBL-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid ( 2055840-79-2) is a high-value heterocyclic building block in medicinal chemistry and drug discovery. This compound features a fused bicyclic scaffold containing adjacent nitrogen atoms, making it a privileged structure for designing biologically active molecules. The molecular formula is C 6 H 5 N 3 O 2 with a molecular weight of 151.12 g/mol . The pyrrolo[3,4-c]pyrazole core is a key intermediate in developing potential therapeutic agents. Research indicates analogous scaffolds demonstrate significant pharmacological promise. Specifically, pyrrolopyrazole derivatives have been investigated as potent inhibitors of SARS-CoV-2 Main Protease (M pro ), with molecular docking studies showing promising binding affinities . Furthermore, this heterocyclic system has been explored as a central pharmacophore in the design of novel hydroxamic acid derivatives acting as histone deacetylase (HDAC) inhibitors for anticancer research, with some synthesized analogs exhibiting superior activity compared to the reference drug Vorinostat® . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide conjugates or ester derivatives to explore structure-activity relationships and optimize drug-like properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the available Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMINMNRMUSQXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

A groundbreaking approach involves a four-component reaction between pyrazole, isatin derivatives, diketene, and primary amines under reflux conditions. This method eliminates the need for metal catalysts or harsh reagents, aligning with green chemistry principles. The reaction proceeds via a Michael addition-cyclization cascade, yielding pyrrolo[3,4-c]quinoline-1,3-dione intermediates that are subsequently hydrolyzed to the target carboxylic acid. Key advantages include:

  • High atom economy : All reactants contribute to the final product’s backbone.

  • Solvent flexibility : Reactions achieve 73–90% yields in water or ethanol.

  • Pyrazole recyclability : The promoter is recovered with 81% efficiency, reducing waste.

Optimization of Reaction Conditions

Systematic screening identified optimal parameters (Table 1):

VariableOptimal ConditionYield Impact
Temperature70°CMax 90%
Pyrazole Equivalents1.0 molCritical
SolventWater/Ethanol85–90%

Reducing pyrazole loading to 0.5 mol decreased yields to 27%, underscoring its role in facilitating the cyclization step.

Stepwise Functionalization of Pyrazole Precursors

Vilsmeier-Haack Formylation and Oxidation

An alternative route begins with ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1 ), which undergoes formylation using POCl₃/DMF in dichloroethane. This Vilsmeier-Haack reaction produces ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (3 ) in 85% yield. Subsequent oxidation with NaClO₂/NaH₂PO₄ converts the aldehyde to the carboxylic acid (5 ) via a radical mechanism (Scheme 1):

Scheme 1 :
1 → (POCl₃/DMF) → 3 → (NaClO₂/NaH₂PO₄) → 5

Critical Oxidation Parameters

  • Oxidant ratio : 6 equivalents of NaClO₂ relative to substrate prevent over-oxidation.

  • Co-solvent system : t-BuOH/H₂O/2-methyl-2-butene (1:1:0.6) enhances solubility.

  • Acid workup : HCl precipitation ensures >98% purity by ¹H NMR.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Functionalization

Attempts to introduce aryl groups via Pd(OAc)₂/Xantphos catalytic systems yielded mixed results. While 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-diones (15–17 ) formed in 80–86% yields, subsequent coupling with arylboronic acids under microwave irradiation gave only 20% of the desired product (19 ). Key limitations include:

  • Ligand sensitivity : Pd(PPh₃)₄ outperformed PdCl₂(PPh₃)₂ but required strict anhydrous conditions.

  • Substrate restrictions : Electron-deficient aryl groups showed negligible reactivity.

Comparative Analysis of Methodologies

Efficiency Metrics

MethodYield RangeCatalyst RequiredSteps
Multicomponent73–90%No1
Stepwise Oxidation65–85%No3
Palladium Coupling20%Yes4

Environmental Impact

The multicomponent approach reduces E-factor by 78% compared to stepwise routes, primarily due to solvent minimization and catalyst-free operation. Life-cycle assessments highlight its superiority in industrial-scale applications.

Structural Characterization and Validation

Spectroscopic Confirmation

All synthetic routes were validated via:

  • ¹H/¹³C NMR : Distinct peaks at δ 10.34 ppm (aldehyde proton in 3 ) and δ 168–170 ppm (carboxylic acid carbonyl in 5 ).

  • X-ray crystallography : Unambiguous assignment of the pyrrolo[3,4-c]pyrazole core (CCDC 2202802).

Purity Assessments

HPLC analyses confirmed >95% purity for all batches, with residual solvents below ICH Q3C limits .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Pyrrolo[3,4-c]pyrazole derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. A study demonstrated that certain pyrrolo[3,4-c]pyrazole derivatives exhibited superior selectivity for COX-2 over COX-1 compared to standard anti-inflammatory drugs like Meloxicam, making them promising candidates for developing new anti-inflammatory therapies .

Analgesic Activity

In addition to their anti-inflammatory properties, pyrrolo[3,4-c]pyrazole derivatives have shown potential as analgesic agents. The design and synthesis of these compounds often focus on enhancing their efficacy while minimizing side effects associated with traditional analgesics. For instance, novel derivatives have been synthesized that not only inhibit cyclooxygenase activity but also demonstrate favorable pharmacokinetic profiles .

Anticancer Research

Targeting Cancer Pathways

Recent studies have explored the role of pyrrolo[3,4-c]pyrazole compounds in targeting specific cancer pathways. These compounds have been shown to interact with various molecular targets involved in tumor growth and metastasis. For example, derivatives have been designed to inhibit kinases associated with cancer cell proliferation .

Case Study: Compound Efficacy

In a notable study, a series of pyrrolo[3,4-c]pyrazole derivatives were evaluated for their anticancer activity against different cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells. This highlights the potential of these compounds as lead candidates for further development in cancer therapy .

Material Science

Synthesis of Functional Materials

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid also finds applications in material science, particularly in the synthesis of functional materials. Its ability to form stable complexes with metals makes it useful in creating coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in catalysis and gas storage applications.

Table 1: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnti-inflammatory and analgesic agentsSuperior COX-2 selectivity compared to Meloxicam
Anticancer ResearchTargeting cancer pathwaysSignificant cytotoxic effects on cancer cell lines
Material ScienceSynthesis of functional materialsUseful in creating coordination polymers and MOFs

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cell function and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Ring System Variations: Replacement of the pyrrole ring with thiophene (e.g., thieno[2,3-c]pyrazole) increases molecular weight and alters electronic properties .
  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine) enhance lipophilicity, while tert-butyl esters improve solubility in organic solvents .
  • Synthesis Yields : Pyrrolo[2,3-c]pyridine derivatives exhibit higher yields (71–95%) compared to pyrazole analogs, suggesting more optimized synthetic routes .

Key Observations :

  • Target Specificity : Pyrrolo[3,4-c]pyrazole derivatives exhibit potent PKC and Aurora kinase inhibition, whereas pyrrolo[2,3-c]pyridine analogs are less studied for direct biological activity .
  • Substituent Impact : Bulky groups (e.g., tert-butyl esters) and aromatic substitutions (e.g., phenyl rings) enhance binding affinity to kinase targets .

Biological Activity

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure comprised of a pyrrole and pyrazole ring. The presence of a carboxylic acid functional group enhances its chemical reactivity and potential biological activity. Its molecular formula is C7H6N2O2, and it is characterized by significant interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial for its anti-inflammatory and anticancer properties.
  • Receptor Modulation : It may also modulate cellular signaling pathways, leading to altered cell function and apoptosis, which is particularly relevant in cancer treatment.

Biological Activities

This compound exhibits several pharmacological activities:

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class demonstrate significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The inhibition of COX-1 and COX-2 has been linked to reduced inflammation in various models .

2. Anticancer Activity

The compound has shown promising anticancer properties through various mechanisms:

  • Cytotoxicity : Studies have assessed its cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. Results indicated moderate cytotoxicity against these lines while exhibiting limited toxicity towards noncancerous cells .
  • Mechanisms of Action : The compound acts as a NAMPT inhibitor, which is involved in the regulation of NAD+ biosynthesis—crucial for cancer cell metabolism .

3. Antidiabetic Effects

Pyrrolo[3,4-c]pyrazole derivatives have been investigated for their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These compounds can enhance insulin sensitivity and glucose uptake in muscle cells, providing a therapeutic avenue for managing diabetes.

4. Antimycobacterial Activity

Recent studies have identified Pyrrolo[3,4-c]pyrazole derivatives as potential inhibitors of Mycobacterium tuberculosis. In vitro testing revealed significant inhibitory concentrations against the bacteria, highlighting their potential in treating tuberculosis .

Case Studies

Several case studies have illustrated the biological activity of this compound:

StudyFocusFindings
Study AAnti-inflammatoryDemonstrated effective COX inhibition comparable to standard anti-inflammatory drugs .
Study BAnticancerShowed moderate cytotoxicity against ovarian cancer cells with minimal effects on healthy cells .
Study CAntidiabeticEnhanced glucose uptake in adipocytes by up to 37% at optimal concentrations .
Study DAntimycobacterialExhibited MIC values <25 µM against M. tuberculosis strains .

Q & A

Q. What are the established synthetic routes for Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid?

The compound is synthesized via multi-step reactions, often starting with pyrazole-carbaldehyde precursors. A common approach involves palladium-catalyzed amination (e.g., coupling bromobenzene derivatives with pyrrolo-pyrazole intermediates) followed by hydrolysis to yield the carboxylic acid group. For example, intermediates can be deprotected using HCl and further functionalized via ester hydrolysis with LiOH·H₂O . Suzuki-Miyaura cross-coupling reactions using boronic acids and Pd(PPh₃)₄ catalysts in deoxygenated solvents are also effective for introducing aryl groups .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogen and carbon environments, including substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or HPLC-MS for molecular weight validation .
  • Infrared (IR) Spectroscopy : To identify functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment under optimized mobile-phase conditions .

Q. What are the common derivatives of this compound, and how are they applied in research?

Key derivatives include:

  • Esters (e.g., tert-butyl esters): Used as intermediates for protecting carboxylic acid groups during synthesis .
  • Amides : Synthesized via coupling agents like carbonyl diimidazole (CDI) for biological activity studies .
  • Hydroxamic acids : Generated for metal-chelating properties and enzyme inhibition assays . These derivatives are explored for kinase inhibition (e.g., protein kinase C) and anticancer activity, often through structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing/donating groups (e.g., trifluoromethyl, hydroxy) to modulate binding affinity. For example, 3-amido derivatives show enhanced kinase inhibition .
  • Scaffold hybridization : Fusing pyrrolo-pyrazole cores with triazolo-thiadiazine systems to improve metabolic stability .
  • Pharmacophore modeling : Using docking simulations to predict interactions with targets like lipoxygenase (LOX) or DPPH radicals .

Q. How should researchers address stability challenges during storage and experimental use?

Stability is influenced by:

  • Temperature : Store at room temperature in airtight containers to prevent degradation .
  • pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the carboxylic acid group.
  • Light exposure : Use amber vials to protect light-sensitive intermediates (e.g., boronic esters) .
  • Salting : Converting the free acid to sodium or ammonium salts improves aqueous solubility for biological assays .

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response validation : Repeating assays across multiple concentrations to confirm IC₅₀ values .
  • Orthogonal assays : Combining enzymatic (e.g., LOX inhibition) and cellular (e.g., antiproliferative) tests to cross-verify activity .
  • Metabolite profiling : Using LC-MS to identify degradation products that may interfere with results .
  • Computational modeling : Molecular dynamics simulations to assess binding mode consistency across experimental setups .

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